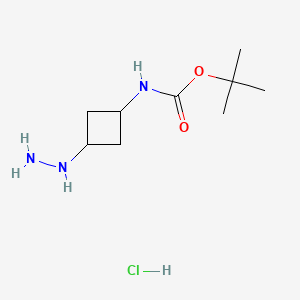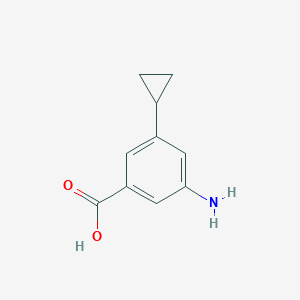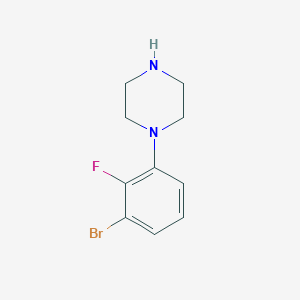![molecular formula C14H15NO B13536896 [3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
[3-(4-Methoxyphenyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine is an organic compound with the molecular formula C14H15NO It is a derivative of biphenyl, where a methoxy group is attached to one phenyl ring and a methanamine group is attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of 4’-Methoxy-[1,1’-biphenyl]: This can be achieved through a Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Methanamine Group: The resulting 4’-Methoxy-[1,1’-biphenyl] undergoes a reaction with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group.
Industrial Production Methods
While specific industrial production methods for (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Methoxy-[1,1’-biphenyl]-3-ylamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of biphenyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybiphenyl: Lacks the methanamine group, making it less reactive in certain biological contexts.
4’-Methoxy-[1,1’-biphenyl]-4-ylamine: Similar structure but with the amine group in a different position, leading to different reactivity and interactions.
4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a methanamine group, altering its chemical properties and applications.
Uniqueness
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine is unique due to the specific positioning of the methanamine group, which allows for distinct interactions and reactivity compared to its analogs. This makes it valuable in the synthesis of specialized compounds and in studying specific biological processes.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
[3-(4-methoxyphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H15NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,10,15H2,1H3 |
Clé InChI |
RYIMJAGUGYYPRR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


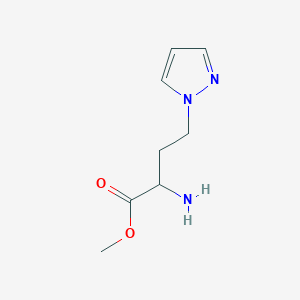
![6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13536815.png)
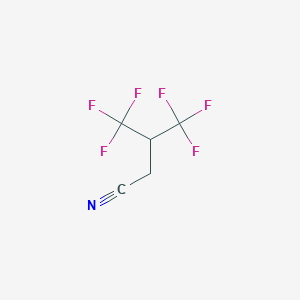

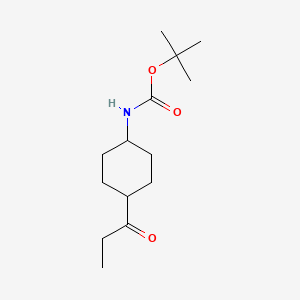
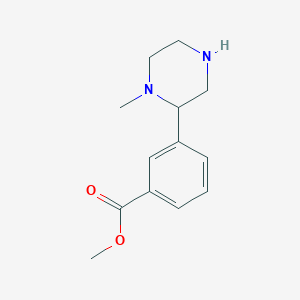



![tert-Butyl (5-aminobicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B13536873.png)
